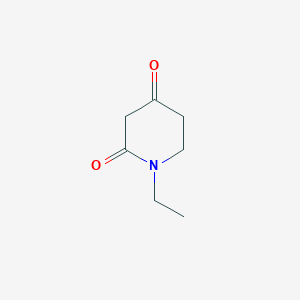

1-Ethylpiperidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBKSRFISPYBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details established synthetic methodologies, complete with experimental protocols and characterization data. The information is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

Piperidine-2,4-dione scaffolds are prevalent in a variety of biologically active molecules and natural products. The N-ethyl substitution on this heterocyclic core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide will explore two primary synthetic routes to this compound, providing the necessary detail for their practical implementation in a laboratory setting.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented: a direct N-alkylation followed by hydrolysis, and a classical Dieckmann condensation approach.

Method 1: N-Alkylation of a Methoxy-dihydropyridone Precursor followed by Hydrolysis

This method, adapted from a patented procedure, involves the N-ethylation of a pre-formed pyridone ring system, followed by an acidic hydrolysis to yield the target dione.

Caption: Synthetic Route via N-Alkylation and Hydrolysis.

Method 2: Dieckmann Condensation

A more classical and versatile approach involves the Dieckmann condensation of an appropriate N-substituted diester. This intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings. The general strategy involves the preparation of an N-ethyl-substituted amino diester, which is then cyclized under basic conditions.

Caption: General Synthetic Route via Dieckmann Condensation.

Experimental Protocols

Detailed Protocol for Method 1: N-Alkylation and Hydrolysis

This protocol is based on the procedure described in US Patent 4,663,319.

Step 1: N-Ethylation of 4-methoxy-5,6-dihydro-2(1H)-pyridone

-

A suspension of sodium hydride (60% dispersion in oil, 0.447 g) in N,N-dimethylformamide (DMF, 10 ml) is prepared in a round-bottom flask under an inert atmosphere.

-

A solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in DMF (30 ml) is added dropwise to the sodium hydride suspension under ice-cooling.

-

The mixture is stirred at this temperature for 30 minutes.

-

Ethyl iodide (0.97 ml) is then added dropwise to the reaction mixture, which is subsequently stirred under ice-cooling for an additional 30 minutes.

-

The reaction is then allowed to warm to room temperature and stirred for a further 2.5 hours.

-

Upon completion, the reaction mixture is poured into water and extracted with chloroform.

-

The organic extract is washed with a saturated sodium chloride solution and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude N-ethylated intermediate.

Step 2: Hydrolysis to this compound

-

The residue from the previous step is dissolved in ethanol (120 ml).

-

To this solution, 10% hydrochloric acid (60 ml) is added.

-

The mixture is allowed to stand at 25°C for 5 hours.

-

The solvent is then distilled off under reduced pressure.

-

The resulting residue is redissolved in chloroform and washed sequentially with a 5% aqueous sodium hydrogen carbonate solution and water.

-

The organic layer is dried, and the solvent is evaporated to afford this compound.[1]

Data Presentation

| Parameter | Method 1: N-Alkylation & Hydrolysis |

| Starting Material | 4-methoxy-5,6-dihydro-2(1H)-pyridone |

| Reagents | Sodium hydride, Ethyl iodide, HCl |

| Solvents | DMF, Ethanol, Chloroform |

| Reaction Time | ~8 hours |

| Reported Yield | 78%[1] |

| Purification | Extraction and washing |

Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 99539-36-3 |

| Predicted XlogP | -0.3 |

| Monoisotopic Mass | 141.07898 Da |

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 142.08626 |

| [M+Na]⁺ | 164.06820 |

| [M-H]⁻ | 140.07170 |

Note: The mass spectrometry data is predicted and sourced from PubChem.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for Method 1.

Caption: Experimental Workflow for the Synthesis of this compound.

Conclusion

This guide has outlined two viable synthetic routes for the preparation of this compound. The N-alkylation and hydrolysis method offers a direct and high-yielding approach, with a detailed experimental protocol provided. The Dieckmann condensation represents a more classical and adaptable strategy for constructing the piperidine-2,4-dione core, which can be tailored for the synthesis of various analogues. The provided data and visualizations are intended to equip researchers with the necessary information to confidently undertake the synthesis of this valuable heterocyclic building block. Further investigation into the spectroscopic characterization of the final compound is recommended to confirm its identity and purity.

References

An In-depth Technical Guide to 1-Ethylpiperidine-2,4-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Ethylpiperidine-2,4-dione (CAS No: 99539-36-3). Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with predicted values to offer a thorough understanding of this heterocyclic compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the potential of the piperidine-2,4-dione scaffold.

Chemical Structure and Properties

This compound possesses a core piperidine ring, a six-membered heterocycle containing a nitrogen atom, functionalized with an ethyl group at the nitrogen (position 1) and two ketone groups at positions 2 and 4.

Structure:

Caption: 2D structure of this compound.

The structural features of this compound, particularly the dione functionality, suggest its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of these values are predicted due to a lack of experimentally determined data in published literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 141.17 g/mol | Hoffman Fine Chemicals, ChemicalBook, CP Lab Safety[2][3][4] |

| CAS Number | 99539-36-3 | Hoffman Fine Chemicals, ChemicalBook, CP Lab Safety[2][3][4] |

| Appearance | White to yellow solid or Brown oil | Hoffman Fine Chemicals[2] |

| Boiling Point | 255.0 ± 23.0 °C (Predicted) | Hoffman Fine Chemicals, ChemicalBook[2][3][5] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | Hoffman Fine Chemicals, ChemicalBook[2][3] |

| pKa | 11.94 ± 0.20 (Predicted) | ChemicalBook[3] |

| XlogP | -0.3 (Predicted) | PubChem[1] |

| Solubility | No data available | Hoffman Fine Chemicals[2] |

| Melting Point | No data available | Hoffman Fine Chemicals[2] |

Synthesis of this compound

The synthesis of this compound has been described in the literature, with one detailed protocol outlined in a patent. The general approach involves the formation of the piperidine ring system followed by functional group manipulations. A common strategy for constructing the piperidine-2,4-dione core is through Dieckmann cyclization of an appropriate acyclic precursor.

Experimental Protocol: Synthesis from 4-methoxy-5,6-dihydro-2(1H)-pyridone

The following protocol is adapted from US Patent 4,663,319.

Materials:

-

4-methoxy-5,6-dihydro-2(1H)-pyridone

-

Sodium hydride (60% dispersion in oil)

-

N,N-dimethylformamide (DMF)

-

Ethyl iodide

-

Ethanol

-

10% Hydrochloric acid

-

Chloroform

-

5% aqueous sodium hydrogen carbonate solution

-

Saturated sodium chloride solution

Procedure:

-

A solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) is added dropwise to a suspension of sodium hydride (447 mg of a 60% dispersion in oil) in N,N-dimethylformamide (10 ml).

-

The resulting mixture is stirred under ice-cooling for 30 minutes.

-

Ethyl iodide (0.97 ml) is then added dropwise to the mixture.

-

Stirring is continued under ice-cooling for 30 minutes and then at room temperature for an additional 2.5 hours.

-

The reaction mixture is poured into water and extracted with chloroform.

-

The organic extract is washed with a saturated sodium chloride solution and dried.

-

After evaporation of the solvent, the residue is dissolved in ethanol (120 ml).

-

10% hydrochloric acid (60 ml) is added, and the mixture is allowed to stand at 25°C for 5 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried.

-

The solvent is distilled off to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process, as depicted in the following workflow diagram.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Potential Biological Activity and Signaling Pathways

There is currently no specific research available on the biological activity or signaling pathways of this compound. However, the broader class of piperidine-2,4-dione and piperidin-4-one derivatives has been investigated for various pharmacological activities. These studies suggest that the piperidine-2,4-dione scaffold may serve as a promising starting point for the development of new therapeutic agents.

The potential biological activities of the piperidine-2,4-dione scaffold, inferred from structurally related compounds, are illustrated below. It is crucial to emphasize that these are potential areas of investigation and have not been confirmed for this compound itself.

Caption: Potential therapeutic areas for the piperidine-2,4-dione scaffold.

Conclusion

This compound is a heterocyclic compound with a structure that suggests potential for further chemical exploration and application in medicinal chemistry. This guide has summarized the available information on its chemical properties, structure, and a detailed synthesis protocol. While there is a notable lack of experimental data, particularly in the areas of spectroscopy and biological activity, the information presented here provides a solid foundation for researchers interested in this molecule. Further investigation into the experimental properties and pharmacological profile of this compound is warranted to fully understand its potential in drug discovery and development.

References

Spectroscopic Profile of 1-Ethylpiperidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Ethylpiperidine-2,4-dione. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on computational models, alongside generalized experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of piperidine derivatives in drug discovery and development.

Molecular Structure and Properties

This compound possesses a piperidine ring system substituted with an ethyl group at the nitrogen atom (position 1) and two carbonyl groups at positions 2 and 4. This structure imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Molecular Formula: C₇H₁₁NO₂ Molecular Weight: 141.17 g/mol Monoisotopic Mass: 141.07898 Da

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted values unavailable | - | - | - |

| Predicted values unavailable | - | - | - |

| Predicted values unavailable | - | - | - |

| Predicted values unavailable | - | - | - |

| Predicted values unavailable | - | - | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Predicted values unavailable | C=O (Amide) |

| Predicted values unavailable | C=O (Ketone) |

| Predicted values unavailable | N-CH₂ (Piperidine ring) |

| Predicted values unavailable | N-CH₂ (Ethyl group) |

| Predicted values unavailable | CH₂ (Piperidine ring) |

| Predicted values unavailable | CH₂ (Piperidine ring) |

| Predicted values unavailable | CH₃ (Ethyl group) |

Note: Specific chemical shifts for ¹H and ¹³C NMR are highly dependent on the solvent and experimental conditions. The assignments are based on the general chemical environment of the respective nuclei.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (Ketone) |

| ~1680 | Strong | C=O stretch (Amide) |

| 2980-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1465-1440 | Medium | C-H bend (CH₂) |

| 1380-1365 | Medium | C-H bend (CH₃) |

| 1260-1000 | Medium-Strong | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (m/z) [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 142.08626 |

| [M+Na]⁺ | 164.06820 |

| [M-H]⁻ | 140.07170 |

| [M+NH₄]⁺ | 159.11280 |

| [M+K]⁺ | 180.04214 |

| [M+H-H₂O]⁺ | 124.07624 |

| [M]⁺ | 141.07843 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer equipped with an appropriate ionization source. For a volatile compound like this compound, Electron Ionization (EI) is a suitable method. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. For less volatile samples or to obtain the molecular ion with minimal fragmentation, soft ionization techniques like Electrospray Ionization (ESI) can be employed.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Crystal Structure Analysis of 1-Ethylpiperidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 1-Ethylpiperidine-2,4-dione, a molecule of interest within the broader class of piperidine-2,4-diones. While a detailed crystal structure for this specific compound is not publicly available, this document outlines the established methodologies for its synthesis and the general procedures for crystal structure determination of related small organic molecules. The potential biological significance of the piperidine-2,4-dione scaffold is also discussed, highlighting its relevance in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

| Step | Reagents and Conditions | Procedure |

| 1 | Sodium hydride (60% dispersion in oil), N,N-dimethylformamide (DMF), 4-methoxy-5,6-dihydro-2(1H)-pyridone | A solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone in DMF is added dropwise to a suspension of sodium hydride in DMF under ice-cooling. The mixture is stirred for 30 minutes.[1] |

| 2 | Ethyl iodide | Ethyl iodide is added dropwise to the reaction mixture under ice-cooling. The mixture is stirred for an additional 30 minutes at this temperature and then for 2.5 hours at room temperature.[1] |

| 3 | Water, Chloroform, Saturated sodium chloride solution | The reaction mixture is poured into water and extracted with chloroform. The organic extract is washed with a saturated sodium chloride solution and then dried.[1] |

| 4 | Ethanol, 10% Hydrochloric acid | The solvent is evaporated, and the residue is dissolved in ethanol. 10% hydrochloric acid is added, and the mixture is allowed to stand at 25°C for 5 hours.[1] |

| 5 | Chloroform, 5% Aqueous sodium hydrogen carbonate solution, Water | The solvent is distilled off under reduced pressure. The residue is dissolved in chloroform, washed with 5% aqueous sodium hydrogen carbonate solution and water, and then dried. The final solvent is distilled off to yield 1-ethyl-2,4-dioxopiperidine.[1] |

Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

General Methodology for Crystal Structure Analysis

The determination of the crystal structure of a small organic molecule like this compound typically involves a series of well-defined steps, from crystal growth to data analysis.

Crystallization

The initial and often most challenging step is to obtain a single crystal of sufficient quality for X-ray diffraction.[2] Several techniques can be employed for the crystallization of small organic molecules.[3][4][5][6][7]

Common Crystallization Methods:

-

Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to a gradual increase in concentration and crystal formation.[6] The choice of solvent is crucial and should be one in which the compound is moderately soluble.[8]

-

Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second solvent (in which the compound is less soluble) that is more volatile. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and inducing crystallization.[4][9]

-

Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[10]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded by a detector.[2] The crystal is rotated during data collection to obtain a complete three-dimensional diffraction pattern.[2]

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms within the crystal lattice are determined using computational methods.[2] This initial model is then refined to improve the agreement between the calculated and observed diffraction patterns.[2]

General Workflow for Crystal Structure Analysis

Caption: A generalized workflow for the crystal structure analysis of a small organic molecule.

Potential Biological Significance of Piperidine-2,4-diones

The piperidine-2,4-dione scaffold is a key structural motif found in numerous biologically active compounds.[12][13] Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development.

Reported Activities of Piperidine-2,4-dione Analogs:

-

Antimicrobial Activity: Several piperidin-4-one derivatives have demonstrated antibacterial and antifungal properties.[14]

-

Anticancer Activity: The piperidin-4-one nucleus has been identified as a pharmacophore in compounds with potential anticancer effects.[12]

-

Anti-HIV Activity: Certain piperidin-4-one derivatives have been investigated for their potential as anti-HIV agents.[12]

-

Other Activities: The broader class of piperidine derivatives has been associated with analgesic, anti-inflammatory, and anticonvulsant activities.[15]

While the specific biological activities of this compound have not been extensively reported, its structural similarity to other bioactive piperidine-2,4-diones suggests that it may also possess interesting pharmacological properties worthy of further investigation.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a general framework for its crystal structure analysis. Although specific crystallographic data for this compound is not currently available, the methodologies described herein are standard practices in the field of small molecule crystallography. The established biological importance of the piperidine-2,4-dione scaffold underscores the potential of this compound as a valuable compound for further research in medicinal chemistry and drug development. Future studies are warranted to elucidate its precise three-dimensional structure and to explore its pharmacological profile.

References

- 1. prepchem.com [prepchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. sptlabtech.com [sptlabtech.com]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. How To [chem.rochester.edu]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iucr.org [iucr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. researchgate.net [researchgate.net]

A Proposed Strategy for the Biological Activity Screening of 1-Ethylpiperidine-2,4-dione

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific biological activity screening data for the compound 1-Ethylpiperidine-2,4-dione. This document, therefore, presents a proposed, in-depth screening strategy based on the known biological activities of the broader piperidine and piperidine-2,4-dione chemical classes. This guide is intended for researchers, scientists, and drug development professionals as a foundational framework for initiating investigation into this specific molecule.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic moiety found in numerous natural products and FDA-approved pharmaceuticals, highlighting its significance in drug discovery.[1][2] Derivatives of the piperidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The piperidine-2,4-dione core, in particular, serves as a versatile platform for developing novel therapeutic agents.[5] This guide outlines a logical, tiered approach to systematically screen this compound to uncover its potential biological activities.

The proposed screening cascade will begin with broad cytotoxicity profiling against a panel of cancer cell lines, followed by focused anti-inflammatory assays. Positive "hits" from these initial screens will then be subjected to more detailed mechanistic studies to elucidate the compound's mode of action.

Tier 1: Primary Screening – Cytotoxicity and Anti-Inflammatory Potential

The initial screening phase is designed to broadly assess the compound's bioactivity, focusing on two common therapeutic areas for piperidine derivatives: oncology and inflammation.[1][3]

A primary assessment of anticancer potential involves evaluating the compound's cytotoxicity against a diverse panel of human cancer cell lines.[6]

Illustrative Data Presentation:

The results of the primary cytotoxicity screen are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.[1]

Table 1: Illustrative Cytotoxicity Data (IC50) for this compound after 48-hour exposure

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.4 ± 2.1 |

| HCT116 | Colorectal Carcinoma | 15.8 ± 1.5 |

| A549 | Lung Carcinoma | 42.1 ± 3.8 |

| HeLa | Cervical Adenocarcinoma | 33.7 ± 2.9 |

| NCM460 | Normal Colon Mucosa | > 100 |

Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative.[6]

The anti-inflammatory potential can be initially assessed by measuring the inhibition of key inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.[7]

Illustrative Data Presentation:

Table 2: Illustrative Anti-Inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Compound Concentration (µM) | TNF-α Inhibition (%) |

| 1 | 12.5 ± 2.3 |

| 10 | 45.8 ± 4.1 |

| 25 | 78.2 ± 5.5 |

| 50 | 89.1 ± 3.9 |

Data are presented as mean ± standard deviation and are purely illustrative.

Tier 2: Mechanistic Elucidation

If significant activity is observed in the primary screens (e.g., potent cytotoxicity against a specific cancer cell line or strong anti-inflammatory effects), the next tier of experiments aims to uncover the underlying mechanism of action.

For compounds demonstrating anticancer activity, a key question is whether they induce programmed cell death (apoptosis).[8] This is often investigated by measuring the activity of key executioner caspases, such as Caspase-3.

Illustrative Data Presentation:

Table 3: Illustrative Caspase-3 Activation by this compound in HCT116 Cells

| Treatment | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | 1.0 ± 0.1 |

| Compound (15 µM, 24h) | 4.2 ± 0.4 |

| Staurosporine (Positive Control) | 6.5 ± 0.5 |

Data are presented as mean ± standard deviation and are purely illustrative.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential biological pathways is crucial for understanding the screening strategy.

The overall strategy follows a logical progression from broad, high-throughput screening to more focused mechanistic studies.

If the compound is found to induce apoptosis, it likely modulates key proteins in the apoptotic cascade. Cytotoxic compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which converge on the activation of executioner caspases like Caspase-3.[8]

Detailed Experimental Protocols

The following sections provide detailed, standard protocols for the key assays mentioned in the screening cascade.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.[8]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

This assay quantifies the concentration of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in cell culture supernatants.[12][13]

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 24-well plate. Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Centrifuge the plates to pellet the cells and collect the culture supernatant for analysis.

-

ELISA Protocol (Sandwich ELISA):

-

Coating: Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight.[14]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.[14]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α.[13]

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase).[15]

-

Substrate Addition: After a final wash, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Color will develop in proportion to the amount of TNF-α.[14][15]

-

Stopping Reaction: Stop the reaction by adding an acid solution (e.g., H₂SO₄).[14]

-

Absorbance Reading: Measure the optical density at 450 nm using a microplate reader.[14]

-

This assay measures the activity of Caspase-3, a key enzyme in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore (p-nitroaniline, pNA) that can be quantified.[16]

-

Cell Lysis: Induce apoptosis in cells (e.g., HCT116) by treating them with this compound for a specified time (e.g., 24 hours). Harvest and lyse the cells using a chilled lysis buffer.[17]

-

Lysate Collection: Centrifuge the lysed cells at high speed (e.g., 12,000-16,000 x g) at 4°C and collect the supernatant which contains the cellular proteins.[17]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

-

Assay Reaction:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add reaction buffer containing DTT.[16]

-

Initiate the reaction by adding the Caspase-3 substrate (DEVD-pNA).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

-

Absorbance Reading: Measure the absorbance at 400-405 nm using a microplate reader.[16] The increase in absorbance is proportional to the Caspase-3 activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. novamedline.com [novamedline.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. mpbio.com [mpbio.com]

A Technical Guide to the Synthesis of 1-Ethylpiperidine-2,4-dione and Its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for 1-Ethylpiperidine-2,4-dione, its derivatives, and analogs. The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics. This guide details the prevalent synthetic routes, provides specific experimental protocols, and summarizes key quantitative data.

Core Synthetic Strategy: The Dieckmann Condensation

The most prominent and versatile method for constructing the piperidine-2,4-dione ring system is the Dieckmann condensation. This intramolecular cyclization of a diester, mediated by a strong base, efficiently forms the six-membered heterocyclic ring.[1][2] The reaction proceeds via the formation of a carbanion at the α-position to one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic β-keto ester.[1][2]

A general workflow for this synthesis involves the preparation of a suitable N-substituted amino diester precursor, followed by the base-mediated cyclization and subsequent workup.

Caption: General experimental workflow for piperidine-2,4-dione synthesis.

The mechanism of the Dieckmann condensation is a critical aspect of this synthesis. It involves several key steps, from the initial deprotonation to the final ring formation.

Caption: Mechanism of the Dieckmann Condensation for ring formation.

Critical parameters for a successful Dieckmann cyclization include the stringent use of anhydrous conditions to prevent hydrolysis, the careful selection of a base (e.g., sodium hydride, sodium ethoxide) to avoid side reactions like transesterification, and controlled reaction temperatures.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the direct synthesis of the title compound.[4]

Materials:

-

4-methoxy-5,6-dihydro-2(1H)-pyridone

-

Sodium hydride (60% dispersion in oil)

-

N,N-dimethylformamide (DMF)

-

Ethyl iodide

-

Ethanol

-

10% Hydrochloric acid

-

Chloroform

-

Saturated sodium chloride solution

-

5% aqueous sodium hydrogen carbonate solution

Procedure:

-

Suspend sodium hydride (447 mg) in DMF (10 ml).

-

To this suspension, add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in DMF (30 ml) dropwise under ice-cooling.

-

Stir the mixture under ice-cooling for 30 minutes.

-

Add ethyl iodide (0.97 ml) dropwise to the mixture.

-

Continue stirring under ice-cooling for another 30 minutes, then allow the reaction to proceed at room temperature for 2.5 hours.

-

Pour the reaction mixture into water and extract with chloroform.

-

Wash the organic extract with a saturated sodium chloride solution and dry.

-

Evaporate the solvent. Dissolve the residue in ethanol (120 ml).

-

Add 10% hydrochloric acid (60 ml) and let the solution stand at 25°C for 5 hours.

-

Distill off the solvent under reduced pressure.

-

Dissolve the resulting residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and then with water.

-

Dry the organic layer and distill off the solvent to yield the final product, this compound.

Protocol 2: General Synthesis of Substituted Piperidine-2,4-diones

This generalized protocol is based on the Dieckmann cyclization of N-acyl-β-amino diesters, a common strategy for producing a variety of derivatives.[3][5]

Materials:

-

Appropriately substituted N-acyl-β-amino diester

-

Anhydrous solvent (e.g., Toluene, THF)

-

Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

-

Anhydrous acid for neutralization (e.g., HCl in ether)

-

Aqueous acid for hydrolysis/decarboxylation (e.g., 6M HCl)

Procedure:

-

Dissolve the N-acyl-β-amino diester substrate in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the base portion-wise or as a solution at a controlled temperature (often 0°C to room temperature) to initiate the cyclization.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by adding an anhydrous acid to neutralize the excess base.

-

Remove the solvent under reduced pressure.

-

For hydrolysis and decarboxylation to obtain the dione, reflux the crude β-keto ester intermediate in an aqueous acid (e.g., 6M HCl).

-

After cooling, neutralize the mixture and extract the product with a suitable organic solvent (e.g., Dichloromethane, Ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

-

Purify the final piperidine-2,4-dione derivative using column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the parent compound, this compound, as described in Protocol 1.

| Precursor | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 4-methoxy-5,6-dihydro-2(1H)-pyridone | This compound | NaH, Ethyl Iodide, 10% HCl | DMF, Ethanol | 3 | RT | 78% | [4] |

Synthesis of Analogs

The synthesis of piperidine analogs is a broad field. For structures related to the 2,4-dione core, such as piperidin-4-ones, alternative synthetic strategies are often employed.

-

Mannich Condensation: This is a classical method for synthesizing 2,6-disubstituted piperidin-4-ones. The reaction involves the condensation of an aldehyde, a primary amine (or ammonia), and a ketone with two α-hydrogens.[6][7]

-

Reductive Amination: Intramolecular reductive amination of δ-ketoamines can be used to form the piperidine ring.[8]

-

Aza-Diels-Alder Reactions: Cycloaddition reactions involving imines as dienophiles provide a powerful route to highly substituted piperidine derivatives.[9]

These methods, among others, provide access to a wide chemical space of piperidine-containing molecules for drug discovery and development.[10][11]

References

- 1. jk-sci.com [jk-sci.com]

- 2. purechemistry.org [purechemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. e-journals.in [e-journals.in]

- 7. chemrevlett.com [chemrevlett.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Putative Mechanism of Action of 1-Ethylpiperidine-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines the putative mechanism of action for 1-Ethylpiperidine-2,4-dione. As of the current date, there is a notable absence of specific research on this particular molecule in publicly available scientific literature. Therefore, the mechanisms proposed herein are based on an in-depth analysis of structurally related piperidine-2,4-dione and piperidinone derivatives, which are known to possess a range of biological activities. The information presented is intended to serve as a scientifically grounded guide for future research and drug development efforts.

Executive Summary

The Piperidine-2,4-dione Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[5][6] The dione functionality at the 2 and 4 positions introduces specific electronic and steric features that can influence target binding and biological activity. The ethyl group at the 1-position (N-alkylation) can further modulate the compound's lipophilicity and interaction with biological targets.

Putative Mechanism of Action I: Anticancer Activity

Numerous piperidine derivatives have been investigated for their anticancer properties, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][7][8] The proposed anticancer mechanism for this compound, based on its structural analogs, likely involves the induction of apoptosis and interference with key cell signaling pathways.

Induction of Apoptosis

Structurally similar compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have been shown to induce apoptosis in cancer cells.[9] This is often achieved by modulating the expression of key apoptosis-regulating proteins. It is hypothesized that this compound could similarly trigger programmed cell death through the following pathway:

-

Increased expression of pro-apoptotic proteins: Upregulation of p53 and Bax, leading to the permeabilization of the mitochondrial outer membrane.[9]

-

Decreased expression of anti-apoptotic proteins: Downregulation of Bcl-2 and XIAP, which would otherwise inhibit apoptosis.[8]

-

Activation of Caspases: The release of cytochrome c from the mitochondria would initiate the caspase cascade, leading to the execution of apoptosis.

Interference with Cell Signaling Pathways

Piperidine derivatives have been shown to modulate several signaling pathways crucial for cancer cell proliferation and survival.[8] A putative mechanism for this compound could involve the inhibition of pathways such as:

-

NF-κB Pathway: Inhibition of NF-κB activation, a key mediator of inflammation and cell survival in cancer.[9]

-

STAT3 Pathway: Piperidine-containing compounds have been shown to inhibit the JAK/STAT protein kinase pathway, which is critical for maintaining anti-apoptotic and proliferative signals in hematological cancers.[9]

Data on Anticancer Activity of Piperidinone Analogs

The following table summarizes the in vitro cytotoxic activity of various piperidinone derivatives against human cancer cell lines. This data provides a quantitative basis for the potential anticancer efficacy of this compound.

| Compound Class | Cancer Cell Line | Cell Type | Activity Metric (µM) | Reference |

| Piperidine Derivatives | PC-3 | Prostate | GI50: <25 µg/mL | [7] |

| 786-0 | Kidney | GI50: 0.4 µg/mL | [2] | |

| HT29 | Colon | GI50: 4.1 µg/mL | [2] | |

| NCI/ADR-RES | Ovarian (Resistant) | GI50: 17.5 µg/mL | [2] | |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma Cell Lines | Hematological | Growth Reduction | [9] |

| Leukemia Cell Lines | Hematological | Growth Reduction | [9] | |

| 1-Methylpiperidines | DU145 | Prostate | IC50 in low µM range | [10] |

Experimental Protocols for Anticancer Activity Assessment

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., PC-3, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Putative Mechanism of Action II: Antimicrobial Activity

The piperidinone scaffold is also present in compounds with notable antimicrobial properties.[3][4] The putative antimicrobial mechanism of this compound could involve the disruption of microbial cell integrity or the inhibition of essential microbial enzymes.

Disruption of Microbial Cell Membranes

It is hypothesized that the lipophilic nature of the N-ethylpiperidine moiety could facilitate the compound's insertion into the lipid bilayer of bacterial or fungal cell membranes. This could lead to:

-

Increased membrane permeability: Disruption of the membrane's structural integrity, leading to the leakage of essential intracellular components.

-

Inhibition of membrane-bound proteins: Interference with the function of proteins involved in nutrient transport, energy production, and cell wall synthesis.

Inhibition of Essential Microbial Enzymes

Piperidine derivatives may also exert their antimicrobial effects by targeting and inhibiting key microbial enzymes that are absent or significantly different in host cells.

Data on Antimicrobial Activity of Piperidinone Analogs

The following table presents the minimum inhibitory concentration (MIC) values of various piperidinone derivatives against a range of bacterial and fungal strains.

| Compound Class | Microbial Strain | Type | MIC (µg/mL) | Reference |

| Piperidin-4-one derivatives | Staphylococcus aureus | Gram-positive | Good activity | [4] |

| Escherichia coli | Gram-negative | Good activity | [4] | |

| Bacillus subtilis | Gram-positive | Good activity | [4] | |

| Piperidinothiosemicarbazones | Mycobacterium tuberculosis | Acid-fast | 0.5 - 4 | [11] |

| Piperidine derivatives | Aspergillus niger | Fungus | Varying inhibition | [12] |

| Candida albicans | Fungus | Varying inhibition | [12] |

Experimental Protocols for Antimicrobial Activity Assessment

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Putative Signaling Pathway for Anticancer Activity

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academicjournals.org [academicjournals.org]

A Historical Literature Review of Piperidine-2,4-dione Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals. Among the various derivatives of this versatile scaffold, piperidine-2,4-dione and its analogues have garnered significant interest for their diverse pharmacological activities. This technical guide provides a comprehensive historical review of piperidine-2,4-dione compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

Historical Perspective: From Glutarimides to Piperidine-2,4-diones

The exploration of piperidine-dione scaffolds began with the study of glutarimides (piperidine-2,6-diones). Naturally occurring glutarimides, such as cycloheximide and streptimidone, were initially investigated as antibiotics in the 1960s.[1] Subsequent research revealed their potent cytotoxic activities.[1] A significant milestone in the history of glutarimides was the discovery of the anti-inflammatory and antiangiogenic properties of the synthetic derivative, thalidomide, in the 1990s. This led to its approval for treating multiple myeloma and complications of leprosy, and the subsequent development of more potent analogues like lenalidomide and pomalidomide.[1]

The synthesis of the isomeric piperidine-2,4-dione ring system has been a subject of interest for synthetic chemists for over a century. One of the earliest and most effective methods for the construction of this scaffold is the Dieckmann condensation, an intramolecular Claisen condensation of diesters, first reported by Walter Dieckmann in the late 19th and early 20th centuries.[2][3] This reaction has been widely employed for the synthesis of five- and six-membered rings. Another classical approach is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, which is conceptually related to the Dieckmann condensation.[4] The Guareschi-Thorpe condensation, dating back to the work of Icilio Guareschi in the late 19th century, provides a route to substituted pyridines which can be precursors to piperidine derivatives.[3][5][6]

Synthetic Methodologies for Piperidine-2,4-dione Derivatives

The synthesis of piperidine-2,4-diones can be broadly categorized into cyclization reactions of acyclic precursors.

Dieckmann Condensation

The Dieckmann condensation is a robust method for the synthesis of piperidine-2,4-diones. This intramolecular cyclization of a δ-amino diester is typically carried out in the presence of a strong base.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative route to the piperidine-2,4-dione core through the intramolecular cyclization of a dinitrile precursor. The resulting cyclic α-cyanoenamine can then be hydrolyzed to the desired dione.[7]

Biological Activities of Piperidine-2,4-dione Compounds

Piperidine-2,4-dione derivatives have been investigated for a range of biological activities, with anticonvulsant and cytotoxic properties being the most prominent.

Anticonvulsant Activity

A number of piperidine-2,6-dione derivatives, structurally similar to the 2,4-diones, have shown promising anticonvulsant activity in preclinical models.[8][9] The mechanism of action for some piperidine derivatives is believed to involve the modulation of GABAergic neurotransmission.[8][10] Specifically, some compounds may act on the benzodiazepine-binding site of GABAA receptors.[10]

Table 1: Anticonvulsant Activity of Selected Piperidine-dione Derivatives

| Compound | Animal Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | MES | 23.7 | >33.7 | [10] |

| 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one | scPTZ | 78.1 | >10.0 | [10] |

| Piperine | MES | 10-20 (decreased hind limb extension) | - | [11] |

| Piperine | scPTZ | 10 (delayed onset) | - | [12] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Cytotoxic Activity

The cytotoxicity of piperidine derivatives has been evaluated against various cancer cell lines. The mechanism of action for their anticancer effects can be multifaceted, including the inhibition of enzymes like topoisomerase II and interaction with DNA.[13]

Table 2: Cytotoxic Activity of Selected Piperidine and Related Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivative 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [13] |

| Thiazolidine-2,4-dione derivative 24 | HepG2 | 0.60 | [14] |

| Thiazolidine-2,4-dione derivative 22 | MCF-7 | 0.65 | [14] |

| Piperidine derivative 16 | 786-0 (Renal) | 0.4 µg/mL | [10] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][15][16][17]

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.[15]

Procedure:

-

Animals (typically mice or rats) are acclimated to the laboratory environment.[15]

-

The test compound or vehicle is administered, usually intraperitoneally (i.p.).

-

At the time of peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[15][18]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.[15]

-

Protection is defined as the abolition of the tonic hindlimb extension phase.[15]

-

The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can prevent clonic seizures and is considered a model for absence seizures.[1][19]

Procedure:

-

Animals are acclimated and administered the test compound or vehicle.

-

A subcutaneous injection of pentylenetetrazole (PTZ) (e.g., 85 mg/kg in mice) is given.[19]

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.[19]

-

Protection is defined as the absence of clonic seizures.[19]

-

The ED50 is determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[20][21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.[22]

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[22]

-

MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[22]

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[22]

-

The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.

-

The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by piperidine-2,4-dione compounds are still an active area of research. However, based on the activities of structurally related piperidine derivatives, several potential mechanisms can be proposed.

Modulation of GABAergic Neurotransmission

The anticonvulsant effects of some piperidine derivatives are thought to be mediated through the enhancement of GABAergic inhibition in the central nervous system. This can occur through various mechanisms, including direct agonism at GABAA receptors or modulation of the benzodiazepine binding site.[10]

Conclusion

The piperidine-2,4-dione scaffold represents a promising area for the discovery of novel therapeutic agents. This technical guide has provided a historical overview of the synthesis and biological evaluation of these compounds, from their early origins in glutarimide chemistry to more recent investigations into their anticonvulsant and cytotoxic properties. The detailed experimental protocols and summary of quantitative data offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and elucidation of the specific molecular targets and signaling pathways will be crucial for the future design of more potent and selective piperidine-2,4-dione-based drugs.

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Guareschi-Thorpe Condensation [drugfuture.com]

- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scispace.com [scispace.com]

- 17. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT (Assay protocol [protocols.io]

CAS number and chemical identifiers for 1-Ethylpiperidine-2,4-dione

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 1-Ethylpiperidine-2,4-dione. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identifiers and Properties

This compound is a heterocyclic organic compound. Its core chemical information is summarized in the table below, providing a foundational reference for its identity and basic properties.

| Identifier | Value | Reference |

| CAS Number | 99539-36-3 | [1] |

| Molecular Formula | C7H11NO2 | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| InChI | InChI=1S/C7H11NO2/c1-2-8-4-3-6(9)5-7(8)10/h2-5H2,1H3 | [2] |

| InChIKey | YSBKSRFISPYBQD-UHFFFAOYSA-N | [2] |

| SMILES | CCN1CCC(=O)CC1=O | [2] |

| Synonyms | 1-Ethyl-2,4-piperidinedione |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been documented. The following procedure outlines the necessary reagents and steps.

Materials:

-

Sodium hydride (60% dispersion in oil)

-

N,N-dimethylformamide (DMF)

-

4-methoxy-5,6-dihydro-2(1H)-pyridone

-

Ethyl iodide

-

Chloroform

-

Saturated sodium chloride solution

-

Ethanol

-

10% Hydrochloric acid

-

5% aqueous sodium hydrogen carbonate solution

-

Water

Procedure:

-

Suspend sodium hydride (447 mg) in N,N-dimethylformamide (10 ml).

-

Add a solution of 4-methoxy-5,6-dihydro-2(1H)-pyridone (1.29 g) in N,N-dimethylformamide (30 ml) dropwise to the suspension while stirring under ice-cooling for 30 minutes.

-

Add ethyl iodide (0.97 ml) dropwise to the mixture and continue stirring under ice-cooling for an additional 30 minutes.

-

Stir the mixture at room temperature for 2.5 hours.

-

Pour the reaction mixture into water and extract with chloroform.

-

Wash the chloroform extract with a saturated sodium chloride solution and then dry it.

-

Evaporate the solvent.

-

Dissolve the residue in ethanol (120 ml) and add 10% hydrochloric acid (60 ml).

-

Allow the mixture to stand at 25°C for 5 hours.

-

Distill off the solvent under reduced pressure.

-

Dissolve the resulting residue in chloroform, wash with 5% aqueous sodium hydrogen carbonate solution and water, and then dry.

-

Distill off the solvent to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of piperidine-containing compounds is of significant interest in medicinal chemistry. Piperidine and its derivatives are integral components in the design of numerous pharmaceuticals.[3]

Compounds featuring the piperidine scaffold have been investigated for a wide range of therapeutic applications, including their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. The structural motif of piperidine-2,4-dione, in particular, serves as a versatile platform for the development of novel bioactive molecules. The synthesis of various piperidine-2,4-dione-type azaheterocycles is an active area of research for applications in drug development and the synthesis of natural products.[4]

Given the established biological relevance of the piperidine nucleus, it is plausible that this compound could be a candidate for biological screening assays to explore its potential therapeutic properties.

Illustrative Biological Screening Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a compound like this compound, for example, in an antimicrobial assay.

Caption: General workflow for antimicrobial activity screening.

Hypothetical Signaling Pathway Interaction

To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway where a piperidine-dione compound could act as an inhibitor of a key cellular enzyme, a common mechanism for therapeutic intervention.

Caption: Hypothetical enzyme inhibition by a piperidine-dione.

Disclaimer: The biological activities and signaling pathway interactions described and illustrated are based on the general properties of the piperidine class of compounds and are provided for illustrative purposes. Specific experimental data for this compound is limited, and further research is required to determine its precise biological profile.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C7H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylpiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Ethylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document also includes established protocols for the experimental determination of its key physicochemical parameters. Furthermore, it outlines a general workflow for the synthesis and biological screening of such novel compounds, with a specific focus on its potential as a kinase inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other parameters are currently based on predictive models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Physical State | Solid or liquid | Hoffman Fine Chemicals |

| Appearance | White to yellow solid or Brown oil | Hoffman Fine Chemicals |

| Predicted Boiling Point | 255.0 ± 23.0 °C at 760 Torr | Hoffman Fine Chemicals |

| Predicted Density | 1.102 ± 0.06 g/cm³ at 20°C | Hoffman Fine Chemicals |

| Predicted XlogP | -0.3 | [3] |

| Melting Point | Not available | Hoffman Fine Chemicals |

| Solubility | Not available | Hoffman Fine Chemicals |

| pKa | Not available | |

| logP (experimental) | Not available |

Synthesis of this compound

A documented method for the synthesis of this compound is available and detailed below.

Protocol:

-

Preparation of Sodium Hydride Suspension: Suspend 447 mg of a 60% dispersion of sodium hydride in oil in 10 ml of N,N-dimethylformamide (DMF).

-

Addition of Pyridone Derivative: To the suspension, add a solution of 1.29 g of 4-methoxy-5,6-dihydro-2(1H)-pyridone in 30 ml of DMF dropwise.

-

Stirring: Stir the resulting mixture under ice-cooling for 30 minutes.

-

Alkylation: Add 0.97 ml of ethyl iodide dropwise to the mixture.

-

Reaction Completion: Continue stirring the mixture under ice-cooling for 30 minutes, followed by stirring at room temperature for 2.5 hours.

-

Work-up: Pour the reaction mixture into water and extract with chloroform.

-

Washing and Drying: Wash the chloroform extract with a saturated sodium chloride solution and then dry it.

-

Solvent Evaporation: Evaporate the solvent to obtain the crude product.

-

Hydrolysis: Dissolve the residue in 120 ml of ethanol and add 60 ml of 10% hydrochloric acid. Let the mixture stand at 25°C for 5 hours.

-

Final Purification: Distill off the solvent under reduced pressure. Dissolve the residue in chloroform, wash with a 5% aqueous sodium hydrogen carbonate solution and then with water. Dry the chloroform layer and distill off the solvent to yield 1-ethyl-2,4-dioxopiperidine (1.12 g, 78% yield).[4]

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound such as this compound.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids.[5][6]

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For oily substances, a solidification point can be determined by cooling a molten sample in a capillary tube and observing the temperature at which it solidifies.

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.[7][8]

-

Sample Preparation: Weigh approximately 25 mg of the compound (or measure 0.05 mL if it is a liquid).

-

Solvent Addition: In a small test tube, add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, diethyl ether) in small portions.

-

Mixing: After each addition, shake the test tube vigorously for at least 30 seconds.

-

Observation: Observe if the compound has completely dissolved. If it dissolves, it is considered soluble in that solvent under the tested conditions.

-

pH-Dependent Solubility: For aqueous solubility, tests in 5% HCl and 5% NaOH can indicate the acidic or basic nature of the compound.

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant.[9][10][11]

-

Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

logP Determination (HPLC Method)

The partition coefficient (logP) between n-octanol and water can be determined using High-Performance Liquid Chromatography (HPLC).[12][13][14]

-

Standard Preparation: Prepare a series of standard compounds with known logP values.

-

Chromatographic System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration Curve: Inject the standard compounds and record their retention times. Plot the logarithm of the retention factor (k') versus the known logP values to create a calibration curve.

-

Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

-

logP Calculation: Use the retention time of the sample to calculate its logP value from the calibration curve.

Biological Activity and Screening